molecular formula C17H17BrClNO5 B3586207 2-bromo-N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide CAS No. 449170-57-4

2-bromo-N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B3586207
CAS No.: 449170-57-4
M. Wt: 430.7 g/mol
InChI Key: VAFNKBXORDJFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-bromo-N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted benzoyl group with a bromine atom at the 2-position. The aniline moiety is substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position. Synthesis likely follows established protocols involving the reaction of 3,4,5-trimethoxybenzoyl chloride with substituted anilines under basic conditions .

Properties

IUPAC Name

2-bromo-N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNO5/c1-22-12-6-5-9(7-11(12)19)20-17(21)10-8-13(23-2)15(24-3)16(25-4)14(10)18/h5-8H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFNKBXORDJFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177293
Record name 2-Bromo-N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449170-57-4
Record name 2-Bromo-N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=449170-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Substituent Effects: Bromo vs. Chlorine’s higher electronegativity may enhance electronic withdrawal, influencing reactivity . Positional Isomerism: The 2-bromo substitution on the benzamide ring (as in ) may alter hydrogen bonding patterns compared to 4-bromo on the aniline ring (). Methoxy Groups: The 3,4,5-trimethoxy motif is conserved across analogues, enhancing solubility in organic solvents but reducing aqueous solubility .
  • Crystal Packing :

    • N–H···O hydrogen bonds generate chains in N-(4-bromophenyl)-3,4,5-trimethoxybenzamide, stabilizing its crystal lattice . Similar interactions are expected in the target compound.

Physicochemical Properties

  • Melting Points : Derivatives with rigid aromatic systems (e.g., compound 4c in ) exhibit higher melting points (249–251°C) due to stronger intermolecular forces. The target compound’s melting point is unreported but likely falls within this range.
  • Spectroscopic Data :
    • ¹H-NMR : Methoxy protons resonate at δ 3.7–3.9 ppm, while aromatic protons appear at δ 6.5–7.8 ppm .
    • ¹³C-NMR : Carbonyl carbons (C=O) are observed at δ 164–165 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.